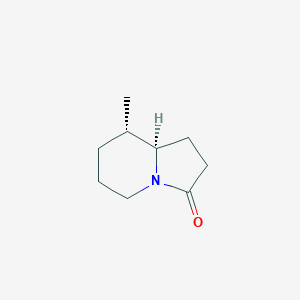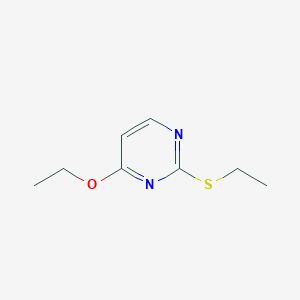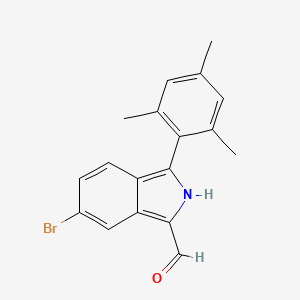
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a trimethylphenyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carboxylic acid.
Reduction: 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-methanol.
Substitution: 6-Methoxy-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trimethylphenyl group can enhance the compound’s hydrophobic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 6-Fluoro-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 6-Iodo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
Uniqueness
Compared to its analogs, 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde exhibits unique reactivity due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
358641-90-4 |
|---|---|
Molekularformel |
C18H16BrNO |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |
InChI-Schlüssel |
IHXJVCVDLBNNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

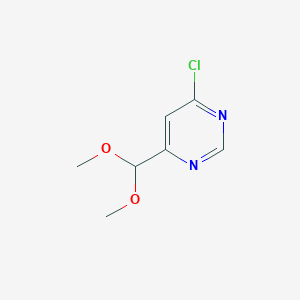
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

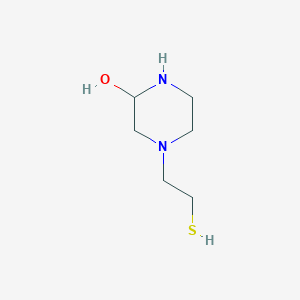
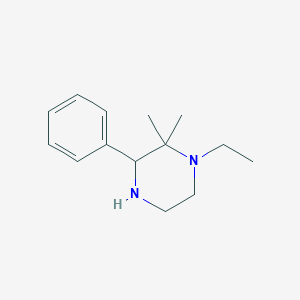


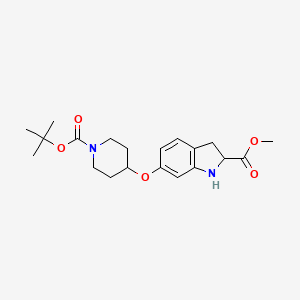
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
